Desethylamiodarone
Overview
Description
Desethylamiodarone (DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug . DEA has been found to have cytostatic potential, meaning it can inhibit cell proliferation . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 .
Synthesis Analysis
The synthesis of Desethylamiodarone involves the N-demethylation of amiodarone, a process catalyzed by cytochrome P450 3A4 . This reaction results in the formation of Desethylamiodarone, which is also pharmacologically active .Molecular Structure Analysis
The molecular formula of Desethylamiodarone is C23H25I2NO3 . The 3D chemical structure of Desethylamiodarone is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Desethylamiodarone is produced from amiodarone through an N-demethylation reaction . This reaction is catalyzed by cytochrome P450 3A4 . The conversion ratio of amiodarone to Desethylamiodarone increases with decreasing incubation concentration .Physical And Chemical Properties Analysis
Desethylamiodarone has a molecular weight of 617.26 Da . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 630.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C .Scientific Research Applications
Antiarrhythmic Effects
Desethylamiodarone, a metabolite of amiodarone, shows significant antiarrhythmic effects. Studies have demonstrated its role in improving survival in the early phase of arrhythmias induced by coronary artery ligation in rats, suggesting its contribution to the overall antiarrhythmic effect of chronic amiodarone treatment (Varró, Bódi, & Rabloczky, 1987). Additionally, desethylamiodarone's effect on thyroid hormone metabolism has been compared with amiodarone, indicating its role in altering thyroid hormone levels, which may partly account for its antiarrhythmic action (Venkatesh, Al-Sarraf, Hershman, & Singh, 1986).
Interaction with Thyroid Hormone Receptors
The interaction of desethylamiodarone with solubilized nuclear thyroid hormone receptors has been studied, revealing its potential mechanism of action. This interaction may partly explain the electrophysiologic effects of amiodarone treatment, suggesting that desethylamiodarone might block thyroid hormone action (Latham, Sellitti, & Goldstein, 1987).
Effects on Cardiac Electrophysiology
Desethylamiodarone has been observed to have significant effects on cardiac electrophysiology. Studies comparing its effects with amiodarone in chronic administration in rabbits have shown its influence on repolarization and sinus node automaticity, correlating these changes with serum and tissue drug levels and thyroid hormone indices (Kato et al., 1988).
Interaction with Nuclear Thyroid Hormone Receptors
Desethylamiodarone shows a significant affinity for nuclear thyroid hormone receptors in various tissues, including the heart. This suggests that it may contribute to the electrophysiologic effects of amiodarone by excluding thyroid hormone from nuclear receptor sites within the myocardium (K. Latham, D. Sellitti, & R. Goldstein, 1987).
Potential Role in Pulmonary Fibrosis
The potential of desethylamiodarone to induce pulmonary fibrosis has been investigated. Research suggests that both amiodarone and desethylamiodarone can increaselung hydroxyproline content, indicating their toxic effect on the lung and challenging the notion that desethylamiodarone is a nontoxic metabolite (Daniels, Brien, & Massey, 1989).
Vascular Effects
Research on N-desethylamiodarone's vascular effects indicates that it contributes to the antiarrhythmic action of amiodarone after long-term treatment. However, its acute vascular effects, particularly in human hand veins, have been a subject of exploration to understand its mechanism of action (Grossmann, Dobrev, Himmel, & Kirch, 2000).
Accumulation and Toxicity in Alveolar Macrophages
The accumulation of amiodarone and desethylamiodarone by alveolar macrophages and their potential contribution to pulmonary toxicity have been studied. This research highlights the preferential uptake and retention of desethylamiodarone compared to amiodarone, suggesting a possible mechanism for the lung damage associated with amiodarone (Antonini & Reasor, 1991).
Electrophysiologic and Antiarrhythmic Effects
Further studies on the electrophysiologic effects of desethylamiodarone in conscious freely moving animals have been conducted. These studies provide insights into the pharmacokinetic and pharmacodynamic modeling of desethylamiodarone, supporting its role in the efficacy noted during amiodarone therapy (Kharidia & Eddington, 1996).
Inhibition of Thyroid Hormone Binding
Desethylamiodarone is also known to inhibit the binding of thyroid hormone to thyroid hormone receptors, providing a possible explanation for some of its effects. Studies have shown that it acts as a competitive inhibitor of thyroid hormone binding, suggesting a complex interaction with thyroid hormone signaling pathways (Beeren, Bakker, & Wiersinga, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKDLACQICQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232344 | |
Record name | Desethylamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamiodarone | |
CAS RN |
83409-32-9 | |
Record name | Desethylamiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83409-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethylamiodarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethylamiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHYLAMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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